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For Researchers, Scientists, and Drug Development Professionals

Tris[2-(dimethylamino)ethyl]amine, commonly known as Me6TREN, is a highly effective

tripodal tetradentate ligand and tertiary amine catalyst. Its unique structure, featuring a central

nitrogen atom connected to three arms, each terminating in a dimethylamino group, allows for

the formation of stable complexes with various transition metals, most notably copper. This

property makes Me6TREN a versatile and powerful tool in organic synthesis, particularly in the

realm of controlled radical polymerization. Furthermore, its basic nature enables it to catalyze

other organic transformations, such as polyurethane formation.

These application notes provide a comprehensive overview of the use of Tris[2-
(dimethylamino)ethyl]amine as a catalyst, with a focus on Atom Transfer Radical

Polymerization (ATRP) and polyurethane synthesis. Detailed protocols and quantitative data

are presented to facilitate its application in research and development settings.

I. Atom Transfer Radical Polymerization (ATRP)
Me6TREN is a cornerstone ligand in copper-catalyzed ATRP, a robust method for synthesizing

polymers with well-defined architectures, predetermined molecular weights, and narrow

molecular weight distributions[1][2]. The Cu/Me6TREN catalytic system is one of the most

active ATRP catalysts reported to date, enabling polymerization of a wide range of monomers

under mild conditions[1].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b034753?utm_src=pdf-interest
https://www.benchchem.com/product/b034753?utm_src=pdf-body
https://www.benchchem.com/product/b034753?utm_src=pdf-body
https://www.benchchem.com/product/b034753?utm_src=pdf-body
http://polymer.chem.cmu.edu/~kmatweb/2000/November_00/Macromol/queffeclec.pdf
https://www.tcichemicals.com/JP/en/product/tci-topics/ProductHighlights_20131015
http://polymer.chem.cmu.edu/~kmatweb/2000/November_00/Macromol/queffeclec.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A. Key Advantages of the Cu/Me6TREN System in ATRP:
High Activity: The catalyst exhibits high activity, allowing for polymerization at ambient or

slightly elevated temperatures[1].

Low Catalyst Concentration: Well-defined polymers can be synthesized using catalyst

concentrations as low as a few parts per million, which is advantageous for both cost and

purity of the final product[1][2].

Versatility: The system is effective for the polymerization of various monomers, including

acrylates, styrenes, and methacrylates[1].

Role in ARGET ATRP: In Activators Re-generated by Electron Transfer (ARGET) ATRP,

Me6TREN can also function as a reducing agent, further minimizing the required amount of

copper catalyst[3][4].

B. Data Presentation: Polymerization of Various
Monomers using CuBr/Me6TREN
The following tables summarize the quantitative data for the bulk polymerization of n-butyl

acrylate (BA), styrene (Sty), and methyl methacrylate (MMA) using the CuBr/Me6TREN

catalytic system. The degree of polymerization was targeted at 200 ([Monomer]0/[Initiator]0 =

200)[1].

Table 1: Bulk Polymerization of n-Butyl Acrylate (BA) at 60°C[1]

[CuBr]0/[I
nitiator]0

[Me6TRE
N]0/[Initia
tor]0

Time (h)
Conversi
on (%)

Mn,exp Mn,th Mw/Mn

0.1 0.1 2 95 18,500 18,100 1.15

0.05 0.05 4 93 18,200 17,700 1.19

0.01 0.01 8 90 17,800 17,100 1.25

Mn,exp = Experimental number-average molecular weight; Mn,th = Theoretical number-

average molecular weight; Mw/Mn = Polydispersity index.
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Table 2: Bulk Polymerization of Styrene (Sty) at 110°C[1]

[CuBr]0/[I
nitiator]0

[Me6TRE
N]0/[Initia
tor]0

Time (h)
Conversi
on (%)

Mn,exp Mn,th Mw/Mn

1.0 1.0 4 92 19,500 19,200 1.12

0.5 0.5 6 88 18,800 18,300 1.18

0.1 0.1 12 85 18,100 17,700 1.28

Table 3: Bulk Polymerization of Methyl Methacrylate (MMA) at 90°C[1]

[CuBr]0/
[Initiator
]0

[Me6TR
EN]0/[In
itiator]0

[CuBr2]
0/[Initiat
or]0

Time (h)
Convers
ion (%)

Mn,exp Mn,th Mw/Mn

1.0 1.0 0.1 6 85 21,000 17,000 1.35

0.5 0.5 0.1 10 80 20,500 16,000 1.42

Note: The polymerization of MMA with the CuBr/Me6TREN system required the addition of

CuBr2 to maintain control over the reaction.[1]

C. Experimental Protocols: ATRP
General Protocol for Bulk ATRP of Acrylates and
Styrenes
This protocol is a general guideline based on the optimization studies of the CuBr/Me6TREN

system[1].

Materials:

Monomer (e.g., n-butyl acrylate, styrene), inhibitor removed

Initiator (e.g., ethyl 2-bromopropionate for acrylates, 1-phenylethyl bromide for styrene)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

http://polymer.chem.cmu.edu/~kmatweb/2000/November_00/Macromol/queffeclec.pdf
http://polymer.chem.cmu.edu/~kmatweb/2000/November_00/Macromol/queffeclec.pdf
http://polymer.chem.cmu.edu/~kmatweb/2000/November_00/Macromol/queffeclec.pdf
http://polymer.chem.cmu.edu/~kmatweb/2000/November_00/Macromol/queffeclec.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper(I) bromide (CuBr)

Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

Anhydrous solvent (optional, e.g., anisole)

Nitrogen or Argon gas for deoxygenation

Schlenk flask and other standard glassware

Procedure:

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N2 or Ar), add CuBr and

Me6TREN.

Monomer Addition: Add the deoxygenated monomer to the flask via a degassed syringe.

Initiator Addition: Add the initiator to the reaction mixture via a degassed syringe to start the

polymerization.

Reaction: Place the flask in a preheated oil bath at the desired temperature and stir.

Monitoring: At timed intervals, withdraw samples using a degassed syringe to monitor

monomer conversion (e.g., by 1H NMR or GC) and polymer molecular weight (by GPC).

Termination: To stop the polymerization, cool the reaction mixture to room temperature and

expose it to air.

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through

a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a

non-solvent (e.g., methanol), filter, and dry under vacuum.

Specific Protocol for Cu(0)-Mediated Reversible
Deactivation Radical Polymerization (RDRP) of
Styrene[5]
Materials:
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Styrene

Copper(II) bromide (CuBr2)

Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

Ethyl α-bromoisobutyrate (EBiB)

Copper wire (pre-activated)

Nitrogen gas

Procedure:

In a glass vial, sonicate a mixture of styrene (8 mL, 800 equiv.), CuBr2 (0.98 mg, 0.05

equiv.), and Me6TREN (4.2 µL, 0.18 equiv.) for 20 minutes to achieve a saturated solution.

Add a stirrer bar wrapped with 5 cm of pre-activated copper wire to the vial.

Seal the vial with a septum and deoxygenate by bubbling with nitrogen for 20 minutes.

Introduce EBiB (12.8 µL, 1 equiv.) via a gas-tight syringe.

Commence the polymerization by placing the vial in a preheated oil bath at 60°C for 36

hours.

II. Polyurethane Synthesis
Tris[2-(dimethylamino)ethyl]amine can also be employed as a highly reactive catalyst for the

formation of polyurethanes from the reaction of organic isocyanates with active hydrogen-

containing compounds like polyols[5]. It has been shown to be more active than conventional

tertiary amine catalysts[5].

A. Data Presentation: Polyurethane Foam Formulation
The following table provides an example of a polyurethane foam formulation using Tris[2-
(dimethylamino)ethyl]amine as a catalyst[5].

Table 4: Example Polyurethane Foam Formulation[5]
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Component Parts by Weight

Polyether Polyol 100

Water 3.5

Silicone Surfactant 1.0

Tris[2-(dimethylamino)ethyl]amine 0.2

Stannous Octoate 0.5

Toluene Diisocyanate 45

B. Experimental Protocol: Polyurethane Foam Synthesis
This protocol is based on the information provided in the patent literature[5].

Materials:

Polyether polyol

Water

Silicone surfactant

Tris[2-(dimethylamino)ethyl]amine

Stannous octoate

Toluene diisocyanate (TDI) or other suitable isocyanate

Mixing container and stirrer

Procedure:

Premix Preparation: In a mixing container, thoroughly blend the polyether polyol, water,

silicone surfactant, and Tris[2-(dimethylamino)ethyl]amine.

Catalyst Addition: Add the stannous octoate to the premix and mix until homogeneous.
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Isocyanate Addition: Rapidly add the toluene diisocyanate to the mixture while stirring

vigorously.

Foaming and Curing: Continue stirring until the mixture begins to rise (cream time). Pour the

reacting mixture into a mold and allow it to expand and cure at room temperature or in an

oven at a slightly elevated temperature.

Post-Curing: The foam can be post-cured at an elevated temperature to ensure complete

reaction and development of final properties.

III. Visualizations
A. Catalytic Cycle of ATRP
The following diagram illustrates the fundamental mechanism of Atom Transfer Radical

Polymerization, highlighting the role of the Cu/Me6TREN complex in mediating the reversible

activation and deactivation of the growing polymer chain.

Catalytic cycle of copper-mediated ATRP.

B. Experimental Workflow for a Typical ATRP
Experiment
This diagram outlines the general steps involved in setting up and running an Atom Transfer

Radical Polymerization experiment.
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Experimental workflow for ATRP.
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C. Polyurethane Formation Reaction
This diagram illustrates the basic chemical reaction for the formation of a polyurethane,

catalyzed by Tris[2-(dimethylamino)ethyl]amine.

Diisocyanate (R-NCO) Polyol (R'-OH)

Polyurethane
(-R-NH-CO-O-R'-)n

Catalyzed Reaction

Tris[2-(dimethylamino)ethyl]amine

Click to download full resolution via product page

Polyurethane formation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Tris[2-
(dimethylamino)ethyl]amine in Organic Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b034753#tris-2-dimethylamino-ethyl-
amine-as-a-catalyst-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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